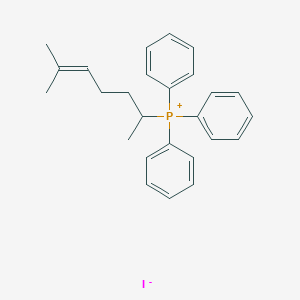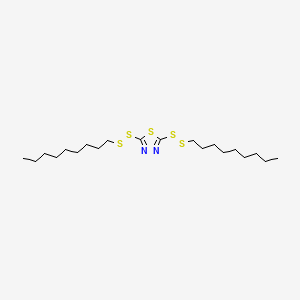
2,5-Bis(nonyldisulfanyl)-1,3,4-thiadiazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,5-Bis(nonyldisulfanyl)-1,3,4-thiadiazole: is an organic compound that belongs to the class of thiadiazoles. Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of two nonyldisulfanyl groups attached to the thiadiazole ring, making it a unique and interesting molecule for various applications.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Bis(nonyldisulfanyl)-1,3,4-thiadiazole typically involves the reaction of 2,5-dichloro-1,3,4-thiadiazole with nonylthiol in the presence of a base such as sodium hydride. The reaction is carried out under an inert atmosphere, usually nitrogen, to prevent oxidation. The reaction mixture is heated to reflux, and the product is purified by column chromatography.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate more robust purification techniques such as crystallization and distillation to ensure high purity of the final product.
化学反应分析
Types of Reactions:
Oxidation: 2,5-Bis(nonyldisulfanyl)-1,3,4-thiadiazole can undergo oxidation reactions, where the disulfide bonds are oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiols or other reduced sulfur-containing species.
Substitution: Nucleophilic substitution reactions can occur at the thiadiazole ring, where nucleophiles replace one of the substituents on the ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and dithiothreitol are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions, often under basic conditions.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols, reduced sulfur species.
Substitution: Various substituted thiadiazoles depending on the nucleophile used.
科学研究应用
Chemistry: 2,5-Bis(nonyldisulfanyl)-1,3,4-thiadiazole is used as a building block in the synthesis of more complex molecules
Biology: In biological research, this compound can be used as a probe to study the role of sulfur-containing compounds in biological systems. Its ability to undergo redox reactions makes it a valuable tool for investigating oxidative stress and redox signaling pathways.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of new drugs. Its unique structure and reactivity may allow for the design of molecules with specific biological activities, such as antimicrobial or anticancer properties.
Industry: In the industrial sector, this compound can be used as an additive in lubricants and polymers to enhance their properties. Its ability to form stable disulfide bonds makes it useful in improving the durability and performance of materials.
相似化合物的比较
Similar Compounds:
2,5-Bis(benzoxazol-2-yl)thiophene: Another thiadiazole derivative with different substituents.
2,5-Bis(trifluoromethyl)benzenesulfonyl chloride: A compound with similar structural features but different functional groups.
Uniqueness: 2,5-Bis(nonyldisulfanyl)-1,3,4-thiadiazole is unique due to the presence of nonyldisulfanyl groups, which impart distinct chemical and physical properties. These groups enhance the compound’s solubility in organic solvents and its ability to participate in redox reactions, making it valuable for various applications in research and industry.
属性
| 118266-00-5 | |
分子式 |
C20H38N2S5 |
分子量 |
466.9 g/mol |
IUPAC 名称 |
2,5-bis(nonyldisulfanyl)-1,3,4-thiadiazole |
InChI |
InChI=1S/C20H38N2S5/c1-3-5-7-9-11-13-15-17-23-26-19-21-22-20(25-19)27-24-18-16-14-12-10-8-6-4-2/h3-18H2,1-2H3 |
InChI 键 |
MGEQSWVPSCZGEK-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCCSSC1=NN=C(S1)SSCCCCCCCCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




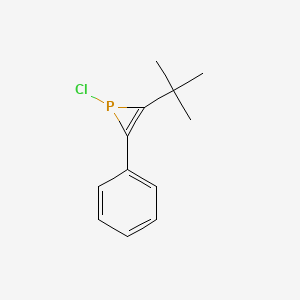
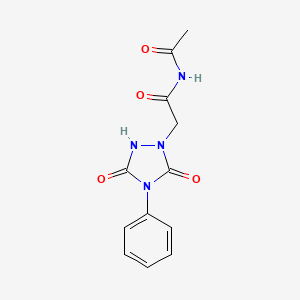
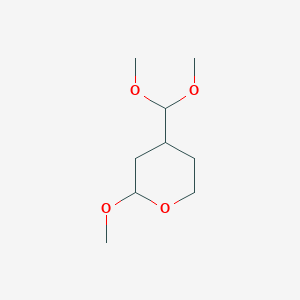


![1-{[(Octadecanoylsulfanyl)selanyl]sulfanyl}-1-oxooctadecane](/img/structure/B14308805.png)
